molecular formula C15H18N2O4 B4924892 methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate

methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No. B4924892
M. Wt: 290.31 g/mol
InChI Key: GOUIYSKCAYHCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate (MBHPC) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MBHPC belongs to the pyrazole family of compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate has been shown to possess various biochemical and physiological effects, including anti-inflammatory, analgesic, anti-tumor, and plant growth regulatory effects. methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate has been shown to promote plant growth and increase crop yield.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate in lab experiments is its versatility and potential applications in various fields. methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate is relatively easy to synthesize and can be used as a starting material for the synthesis of various compounds. However, one of the limitations of using methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate in lab experiments is its potential toxicity, which can affect the accuracy and reliability of the results.

Future Directions

There are several future directions for the study of methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate, including the development of new synthesis methods, the investigation of its potential applications in medicine and agriculture, and the study of its toxicity and safety profile. Additionally, the study of the mechanism of action of methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate and its interaction with other compounds can provide valuable insights into its potential applications and limitations.
Conclusion
In conclusion, methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate has been synthesized using various methods and has been shown to possess anti-inflammatory, analgesic, anti-tumor, and plant growth regulatory effects. methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate has several advantages and limitations for lab experiments, and there are several future directions for its study. The study of methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate can provide valuable insights into its potential applications and limitations, and can contribute to the development of new compounds and technologies.

Synthesis Methods

Methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate can be synthesized using various methods, including the reaction of 1-benzoyl-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid with methyl alcohol and sulfuric acid. Another method involves the reaction of 1-benzoyl-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction with methanol and triethylamine.

Scientific Research Applications

Methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. In agriculture, methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate has been used as a plant growth regulator, while in material science, methyl 1-benzoyl-5-hydroxy-3-isopropyl-4,5-dihydro-1H-pyrazole-5-carboxylate has been used as a starting material for the synthesis of various compounds.

properties

IUPAC Name

methyl 2-benzoyl-3-hydroxy-5-propan-2-yl-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10(2)12-9-15(20,14(19)21-3)17(16-12)13(18)11-7-5-4-6-8-11/h4-8,10,20H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUIYSKCAYHCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(C1)(C(=O)OC)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-3-hydroxy-5-isopropyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid methyl ester

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